molecular formula C25H25N3O4S B4644011 N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No. B4644011
M. Wt: 463.6 g/mol
InChI Key: LPJJIXCVFGDFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as AZD3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate across the cell membrane and plays a crucial role in cancer metabolism. AZD3965 has been studied extensively for its potential as a cancer therapy.

Mechanism of Action

N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide works by inhibiting MCT1, which is overexpressed in many cancer cells. By inhibiting MCT1, N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide blocks the transport of lactate into cancer cells, which disrupts their metabolism and leads to cell death. This mechanism of action is specific to cancer cells and does not affect normal cells.
Biochemical and Physiological Effects:
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. It disrupts cancer cell metabolism, leading to decreased cell proliferation and increased cell death. N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been shown to decrease the expression of several genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has some limitations for lab experiments. It is a specific inhibitor of MCT1, which limits its use in studying other aspects of cancer metabolism. Additionally, its mechanism of action is specific to cancer cells, which limits its use in studying normal cell metabolism.

Future Directions

There are several future directions for research on N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One direction is to study its potential as a cancer therapy in clinical trials. Another direction is to study its mechanism of action in more detail, including its effects on other aspects of cancer metabolism. Additionally, researchers could study the potential of combining N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide with other cancer therapies to enhance its efficacy. Finally, researchers could study the potential of N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in other diseases where MCT1 is overexpressed, such as neurological disorders.

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been studied extensively for its potential as a cancer therapy. It has shown promising results in preclinical studies as a single agent and in combination with other cancer therapies. N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c29-23(17-28-22-10-6-8-18-7-5-9-21(24(18)22)25(28)30)26-19-11-13-20(14-12-19)33(31,32)27-15-3-1-2-4-16-27/h5-14H,1-4,15-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJJIXCVFGDFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

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